Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-, also known as (1R)-(+)-camphor dimethyl acetal, is a bicyclic organic compound with the molecular formula C12H22O2 and a molecular weight of 198.302 g/mol . This compound is characterized by its unique bicyclic structure, which includes two methoxy groups and three methyl groups attached to the heptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- typically involves the reaction of camphor with methanol in the presence of an acid catalyst. This process results in the formation of the dimethyl acetal derivative of camphor . The reaction conditions often include refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade camphor and methanol, with acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone derivatives.
Reduction: Reduction reactions can convert the compound back to camphor or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions include camphorquinone derivatives from oxidation, reduced camphor from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- include:
Camphor: A related compound with a similar bicyclic structure but without the methoxy groups.
Bicyclo[2.2.1]heptane derivatives: Other derivatives with different substituents on the bicyclic ring system.
Uniqueness
The uniqueness of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
109280-15-1 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(1R,4R)-2,2-dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O2/c1-10(2)9-6-7-11(10,3)12(8-9,13-4)14-5/h9H,6-8H2,1-5H3/t9-,11-/m1/s1 |
InChI Key |
RRCYFCPKYNYACP-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)CC2(OC)OC |
Canonical SMILES |
CC1(C2CCC1(C(C2)(OC)OC)C)C |
Synonyms |
Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.